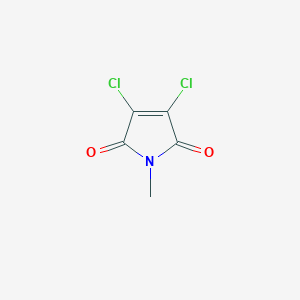
(4-nitrophenyl) dipropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-nitrophenyl) dipropyl phosphate, also known as paraoxon propyl, is an organophosphorus compound with the molecular formula C12H18NO6P. It is a derivative of phosphoric acid and is characterized by the presence of a p-nitrophenyl group and two propyl groups attached to the phosphorus atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-nitrophenyl) dipropyl phosphate can be synthesized through the reaction of p-nitrophenol with dipropyl phosphorochloridate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of phosphoric acid, dipropyl p-nitrophenyl ester involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(4-nitrophenyl) dipropyl phosphate undergoes various chemical reactions, including:
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include water, hydrochloric acid, or sodium hydroxide.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
- Hydrolysis: p-Nitrophenol and dipropyl phosphate .
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-nitrophenyl) dipropyl phosphate has several applications in scientific research:
Wirkmechanismus
(4-nitrophenyl) dipropyl phosphate exerts its effects primarily through the inhibition of enzymes that hydrolyze phosphate esters, such as acetylcholinesterase. The compound binds to the active site of the enzyme, forming a stable phosphorylated intermediate that prevents the enzyme from functioning properly. This inhibition leads to the accumulation of acetylcholine in synapses, resulting in overstimulation of cholinergic receptors and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphoric acid, dimethyl 4-nitrophenyl ester: Similar in structure but with methyl groups instead of propyl groups.
Phosphoric acid, diethyl 4-nitrophenyl ester: Similar in structure but with ethyl groups instead of propyl groups.
Uniqueness
(4-nitrophenyl) dipropyl phosphate is unique due to its specific combination of propyl groups and a p-nitrophenyl group, which imparts distinct chemical and biological properties. Its longer alkyl chains compared to dimethyl and diethyl analogs result in different solubility and reactivity characteristics, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1153-30-6 |
|---|---|
Molekularformel |
C12H18NO6P |
Molekulargewicht |
303.25 g/mol |
IUPAC-Name |
(4-nitrophenyl) dipropyl phosphate |
InChI |
InChI=1S/C12H18NO6P/c1-3-9-17-20(16,18-10-4-2)19-12-7-5-11(6-8-12)13(14)15/h5-8H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
POTZVFXXLZRGAU-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CCCOP(=O)(OCCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Key on ui other cas no. |
1153-30-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















